N-Methyl-4-chloropyridine-2-carboxamide

Medicinal Chemistry Oncology Synthetic Intermediate

N-Methyl-4-chloropyridine-2-carboxamide is a critical intermediate for Sorafenib synthesis, where its specific 4-chloro and N-methyl pattern is mandatory for downstream coupling. For medicinal chemistry, it serves as a validated fragment for BAZ2A bromodomain inhibitor design. Procure this compound to ensure route fidelity and avoid synthetic failure caused by in-class substitutions.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
Cat. No. B7805600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-chloropyridine-2-carboxamide
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)CC(=O)N
InChIInChI=1S/C7H7ClN2O/c8-5-1-2-10-6(3-5)4-7(9)11/h1-3H,4H2,(H2,9,11)
InChIKeyXXUSDNRKSDZODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-chloropyridine-2-carboxamide: Product Profile and Procurement Specifications


N-Methyl-4-chloropyridine-2-carboxamide (CAS 220000-87-3), also known as 4-Chloro-N-methylpicolinamide, is a chlorinated pyridine carboxamide derivative with the molecular formula C7H7ClN2O and a molecular weight of 170.6 g/mol [1]. The compound is characterized by a 4-chloro substitution on the pyridine ring and an N-methyl carboxamide moiety, which confers distinct physicochemical properties including a melting point of 41-43 °C, a predicted boiling point of 317.8±27.0 °C, and a density of 1.264±0.06 g/cm³ [1]. Its structure enables selective nucleophilic aromatic substitution at the 4-position, making it a versatile intermediate in multi-step synthetic pathways for pharmaceutical manufacturing [2].

Why N-Methyl-4-chloropyridine-2-carboxamide Cannot Be Replaced by Generic Pyridine-2-carboxamides


Substitution with generic or closely related pyridine-2-carboxamides is not feasible due to the critical role of the specific 4-chloro and N-methyl substitution pattern in determining biological target engagement and synthetic utility. For instance, the N-methyl group is essential for the BAZ2A bromodomain interaction observed with this compound, as the unsubstituted amide or other N-alkyl variants (e.g., N-propyl, N-butyl) exhibit divergent activity profiles . Furthermore, in the synthesis of clinically validated kinase inhibitors such as Sorafenib, the 4-chloro group is required for downstream coupling reactions; alternative chlorination patterns or the absence of the methylamide group would derail the established synthetic route and yield inactive or impure products [1]. These structural specificities mean that in-class compounds cannot be interchanged without compromising experimental outcomes or process yields, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for N-Methyl-4-chloropyridine-2-carboxamide


Critical Intermediate for Sorafenib: A Defined Synthetic Role Unmatched by Analogs

N-Methyl-4-chloropyridine-2-carboxamide is a defined and irreplaceable intermediate in the multi-step synthesis of the FDA-approved multikinase inhibitor Sorafenib. Its specific 4-chloro-N-methylpicolinamide structure is required for the final amide coupling step that yields the active pharmaceutical ingredient [1]. In contrast, close analogs like 4-chloropyridine-2-carboxamide (lacking the N-methyl group) or other N-alkyl-4-chloropicolinamides (e.g., N-propyl, N-butyl) cannot be substituted in this validated pathway without necessitating a complete re-optimization of the synthetic route and purification process [2].

Medicinal Chemistry Oncology Synthetic Intermediate

BAZ2A Bromodomain Inhibition: A Distinct Binding Profile Compared to Other Bromodomain Ligands

N-Methyl-4-chloropyridine-2-carboxamide has been identified and characterized as a ligand for the BAZ2A bromodomain, a member of the epigenetic reader family. It demonstrates a binding affinity with a Kd value greater than 500 μM, indicating a weak but specific interaction facilitated by a hydrogen bond with the carbonyl oxygen of Pro1817 . This contrasts with other bromodomain inhibitors, such as those targeting the BET family (e.g., JQ1 with a Kd of ~50-100 nM for BRD4), where activity is orders of magnitude higher and selectivity profiles differ markedly [1]. The compound's utility lies in its use as a probe to understand BAZ2A biology and as a starting point for developing more potent and selective BAZ2A inhibitors for invasive prostate cancer research.

Epigenetics Chemical Biology Prostate Cancer

Derivative Potency in Hepatocellular Carcinoma Models: A Starting Point for Sorafenib Analogs

In a study focused on developing novel fluorinated Sorafenib derivatives, N-Methyl-4-chloropyridine-2-carboxamide served as the crucial starting material for a four-step synthesis of four compounds (S-1, S-2, R-1, and R-2) [1]. These final compounds, which retain the core picolinamide scaffold, demonstrated significant antiproliferative activity against a panel of human hepatocellular carcinoma cell lines, including PLC/PRF/5, Hep3B, HepG2, and BEL-7402. The observed IC50 values for these derivatives ranged from 1,304 nM to 11,228 nM [1]. Notably, several of these derivatives (R-1 against PLC/PRF/5 and HepG2; S-1 against Hep3B) exhibited slightly better antitumor activity than the parent drug, Sorafenib, in the same assays [1]. This establishes the compound not merely as a passive intermediate but as a key pharmacophore for generating analogs with potentially improved potency profiles.

Anticancer Drug Discovery Hepatocellular Carcinoma Kinase Inhibitors

Antiproliferative Activity of Hybrid Scaffolds: B-RafWT Inhibition in Sorafenib Derivatives

In a separate study presented at the 2026 Spring International Convention of The Pharmaceutical Society of Korea, researchers utilized 4-chloro-N-methylpicolinamide as a key building block to synthesize novel hybrid molecules via amide coupling and SNAr reactions [1]. In vitro screening identified compound 9a as the most potent derivative, demonstrating strong inhibition of wild-type B-Raf kinase (B-RafWT) [1]. While exact IC50 values for this specific series are not detailed in the available abstract, the identification of a potent lead from this scaffold underscores the compound's utility in generating derivatives that target clinically relevant kinases, a mechanism distinct from the BAZ2A bromodomain activity or its role as a simple Sorafenib intermediate.

Kinase Inhibition B-Raf Oncology

Procurement-Driven Application Scenarios for N-Methyl-4-chloropyridine-2-carboxamide


Synthesis of Clinical-Grade Sorafenib and Next-Generation Kinase Inhibitors

This compound is the cornerstone intermediate for synthesizing Sorafenib, a multikinase inhibitor approved for advanced renal cell and hepatocellular carcinoma [1]. Its procurement is mandatory for any research group or CRO aiming to produce Sorafenib for preclinical studies, reference standards, or process development. Furthermore, as demonstrated by its use in generating derivatives with enhanced activity against liver cancer cell lines (IC50 range: 1,304–11,228 nM) [2], it serves as a versatile starting point for medicinal chemistry campaigns focused on developing novel, patentable kinase inhibitors with improved potency or selectivity profiles.

Chemical Probe Development for Epigenetic Targets

The compound's characterized, albeit weak, interaction with the BAZ2A bromodomain (Kd > 500 μM) [1] positions it as a valuable starting fragment or control compound for epigenetic drug discovery. Procurement is justified for academic and industrial labs engaged in structure-based design of BAZ2A inhibitors, which are being explored as therapeutic targets in invasive prostate cancer and other diseases. It can be used in competitive binding assays, co-crystallization studies, or as a reference compound to benchmark the activity of more potent, newly synthesized ligands.

Development of Hybrid Kinase Inhibitor Scaffolds

As shown in recent conference proceedings, the compound is utilized as a building block in multi-step syntheses to create hybrid molecules with potent B-RafWT inhibitory activity [1]. This application is relevant for researchers focused on the MAPK signaling pathway and the development of targeted therapies for BRAF-mutant cancers. Procurement of N-Methyl-4-chloropyridine-2-carboxamide enables the rapid exploration of chemical space around the picolinamide core, accelerating the hit-to-lead process for kinase drug discovery.

General Heterocyclic Chemistry and Process Development

Beyond its biological applications, the compound's well-defined structure and reactivity make it a reliable substrate for developing new synthetic methodologies involving nucleophilic aromatic substitution (SNAr) at the 4-chloro position [1]. Process chemists can procure this compound to optimize reaction conditions, explore new coupling partners, or scale up synthetic routes for the production of advanced pharmaceutical intermediates, with direct applicability to the manufacturing of life-saving oncology drugs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-4-chloropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.